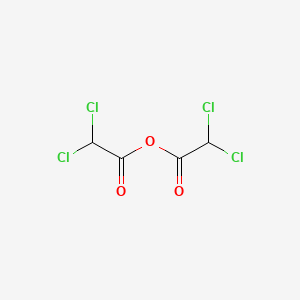
Dichloroacetic anhydride
説明
Synthesis Analysis
The synthesis of chloroacetic acid, a related compound, involves deep chlorination processes, highlighting the importance of chlorination in producing dichloroacetic derivatives. Anhydride forms, such as acetic anhydride, play a crucial role in acetylation reactions in organic synthesis, indicating the significance of anhydride compounds in chemical transformations (Zheng Xueming, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related anhydrides, such as acetic anhydride and dichloromaleic anhydride, reveal that these molecules can adopt specific conformations that influence their reactivity. Acetic anhydride, for example, has been characterized by X-ray analysis, providing insights into the arrangement of atoms and the molecule's geometry (R. W. Seidel et al., 2016). Similarly, electron diffraction investigations of dichloromaleic anhydride have contributed to understanding its planar molecular structure (K. Hagen & K. Hedberg, 1978).
Chemical Reactions and Properties
Dichloroacetic anhydride, similar to its related compounds, participates in a variety of chemical reactions. For example, trichloroacetic anhydride is involved in decarboxylation reactions, showcasing the versatility of anhydrides in organic synthesis. Such reactions highlight the ability of anhydrides to act as reagents in the formation of new chemical bonds and structures (M. Sekiya & T. Morimoto*, 1983).
Physical Properties Analysis
The physical properties of anhydrides, including dichloroacetic anhydride, are crucial for their application in chemical synthesis. Properties such as melting point, boiling point, and solubility in various solvents dictate the conditions under which these compounds can be used in chemical reactions. For instance, the crystal structure analysis of acetic anhydride provides valuable information on its stability and reactivity under different conditions (R. W. Seidel et al., 2016).
Chemical Properties Analysis
The reactivity of dichloroacetic anhydride and related compounds is a key aspect of their chemical properties. Their ability to undergo reactions such as acetylation, decarboxylation, and rearrangement is essential for their use in organic synthesis. These reactions are facilitated by the unique electronic and structural characteristics of anhydrides, making them valuable intermediates in the preparation of various organic compounds (M. Sekiya & T. Morimoto*, 1983).
科学的研究の応用
-
Acylation of 10-Deacetylbaccatin III
- Application Summary: Dichloroacetic anhydride has been used as an acylating agent for the acylation of 10-Deacetylbaccatin III .
- Methods of Application: The specific experimental procedures are not detailed in the source, but generally, acylation involves the substitution of an acyl group into another functional group. In this case, Dichloroacetic anhydride would be used to introduce an acyl group into the 10-Deacetylbaccatin III molecule .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
-
Preparation of Cellulose Dichloroacetates
- Application Summary: Dichloroacetic anhydride has been used in the preparation of cellulose dichloroacetates .
- Methods of Application: The specific experimental procedures are not detailed in the source, but generally, this would involve the reaction of cellulose with Dichloroacetic anhydride to form cellulose dichloroacetates .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
-
Therapeutic Mechanisms in Lung Cancer
- Application Summary: Dichloroacetic acid (DCA), which can be derived from Dichloroacetic anhydride, has been studied for its therapeutic effects in lung cancer .
- Methods of Application: The study integrated multi-omics approaches to investigate the molecular mechanisms underlying the therapeutic effects of DCA in lung cancer .
- Results or Outcomes: The study found significant alterations in metabolic pathways, including the Warburg effect and citric acid cycle, and identified the MIF gene as a potential therapeutic target in lung cancer .
-
Potential Application in Central Nervous System Malignancies
- Application Summary: A 2016 case report discussed and reviewed the potential application of DCA in central nervous system malignancies .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
-
Metabolic Switch in Tumor Cells
- Application Summary: Dichloroacetic acid (DCA), which can be derived from Dichloroacetic anhydride, has been found to trigger a metabolic switch from glycolysis (the Warburg effect) to mitochondrial OXPHOS in tumor cells .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: This metabolic switch increases reactive oxygen stress affecting tumor cells. These effects were not observed in non-tumor cells .
-
Inducing Autoimmune Responses
- Application Summary: Dichloroacetic anhydride has been evaluated for its potential to induce autoimmune responses .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
特性
IUPAC Name |
(2,2-dichloroacetyl) 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMQURGSQBBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041011 | |
| Record name | Dichloroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroacetic anhydride | |
CAS RN |
4124-30-5 | |
| Record name | Acetic acid, 2,2-dichloro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dichloro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dichloroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROACETIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB3OGR64IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



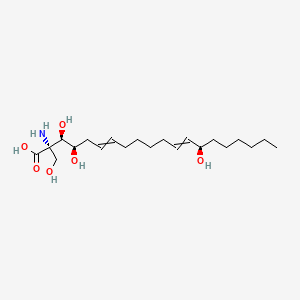

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)
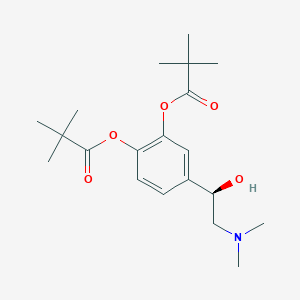
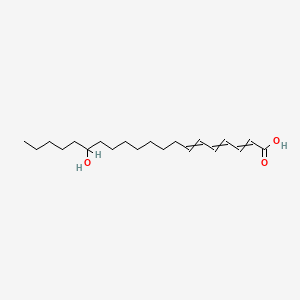


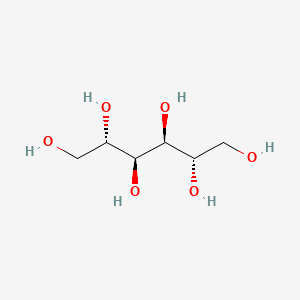



![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)

![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)